molecular formula C24H37BrN2O3 B1663918 Bromoacetylalprenololmenthane CAS No. 76298-89-0

Bromoacetylalprenololmenthane

Número de catálogo: B1663918
Número CAS: 76298-89-0
Peso molecular: 481.5 g/mol
Clave InChI: BFOCYXZRUJLPAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Allylphenoxy)-3-((8-bromoacetylamino-4-menthane-1-yl)amino)-1-propanol is a bioactive chemical.

Q & A

Basic Research Questions

Q. What are the established protocols for characterizing Bromoacetylalprenololmenthane’s beta-adrenergic antagonism in vitro?

  • Methodological Answer : Use isolated rat parotid gland acinar cells to measure protein exocytosis inhibition. Pre-incubate cells with this compound (10–100 µM) for 15–30 minutes before beta-adrenergic agonist stimulation (e.g., isoproterenol). Quantify secreted proteins via spectrophotometry or ELISA. Include controls for irreversible binding by washing cells post-incubation to confirm antagonist persistence .

Q. How should researchers validate the purity and identity of newly synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use reverse-phase HPLC with UV detection (λ = 254 nm) and report retention time consistency. Compare data with published spectra from Kousvelari et al. (1983) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow general beta-adrenergic antagonist handling guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for powder weighing.
  • Waste disposal : Neutralize in 10% ethanol/5% NaOH solution before incineration.
  • Document all procedures in compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue-specific efficacy be resolved?

  • Methodological Answer : Conduct comparative dose-response studies across tissues (e.g., parotid vs. cardiac tissues). Use radiolabeled this compound to quantify receptor binding affinity (Kd) and density (Bmax) via Scatchard analysis. Control for tissue-specific metabolism by adding protease inhibitors (e.g., PMSF) to homogenization buffers. Reconcile discrepancies using multivariate regression models .

Q. What experimental designs optimize the detection of this compound’s irreversible binding kinetics?

  • Methodological Answer : Employ a two-step incubation protocol:

Pre-treat cells/tissue with this compound.

Wash thoroughly to remove unbound antagonist before agonist exposure.
Measure time-dependent recovery of beta-adrenergic response (e.g., cAMP levels) to estimate dissociation half-life. Use Schild analysis with varying antagonist concentrations to confirm non-competitive inhibition .

Q. How can researchers address variability in this compound’s bioavailability across in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Administer this compound intravenously (IV) and orally (PO) in rodents. Collect plasma at intervals (0–24 hrs) and quantify via LC-MS/MS.
  • Tissue distribution : Use whole-body autoradiography or mass spectrometry imaging.
  • Data normalization : Adjust doses based on body surface area (BSA) or allometric scaling for cross-species comparisons .

Propiedades

Número CAS

76298-89-0

Fórmula molecular

C24H37BrN2O3

Peso molecular

481.5 g/mol

Nombre IUPAC

2-bromo-N-[2-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide

InChI

InChI=1S/C24H37BrN2O3/c1-5-8-18-9-6-7-10-21(18)30-17-20(28)16-26-24(4)13-11-19(12-14-24)23(2,3)27-22(29)15-25/h5-7,9-10,19-20,26,28H,1,8,11-17H2,2-4H3,(H,27,29)

Clave InChI

BFOCYXZRUJLPAA-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O

SMILES canónico

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BAAM
BrAAM
bromoacetylalprenololmentane
bromoacetylalprenololmenthane
M-75

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bromoacetylalprenololmenthane
Bromoacetylalprenololmenthane
Bromoacetylalprenololmenthane
Bromoacetylalprenololmenthane
Bromoacetylalprenololmenthane
Bromoacetylalprenololmenthane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.